Cas no 1516-94-5 (Phenol,4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)-)

Phenol,4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)- structure
1516-94-5 structure
Product Name:Phenol,4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)-
CAS No:1516-94-5
MF:C30H46O2
MW:438.685049533844
CID:198923
PubChem ID:164847
Update Time:2025-04-19

Phenol,4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • 4,4'-Ethylenebis(2,6-di-tert-butylphenol)
    • 1,2-Bis(3,5-di-T-butyl-4-hydroxyphenyl)ethane
    • 4,4'-Ethylenebis(2,6-ditert-butylphenol)
    • Phenol, 4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)-
    • 3,5,3',5'-TETRA-TERT-BUTYL-4,4'-DIHYDROXY-1,2-DIPHENYLETHYLENE
    • Phenol, 4,4'-(1,2-ethanediyl)bis(2,6-bis(1,1-dimethylethyl)-
    • 1,2-bis(3,5-di-tert-butyl-4-hydroxyphenyl)ethane
    • E77562
    • 2,2',6,6'-TETRA-TERT-BUTYL-4,4'-ETHYLENEDIPHENOL
    • DTXSID90934300
    • AS-80415
    • Q27258845
    • 45LGY5PJDY
    • AKOS024436569
    • 2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]phenol
    • UNII-45LGY5PJDY
    • SCHEMBL284696
    • 4,4'-(ethane-1,2-diyl)bis(2,6-di-tert-butylphenol)
    • PHENOL, 4,4'-ETHYLENEBIS(2,6-DI-TERT-BUTYL-
    • 1516-94-5
    • Phenol,4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)-
    • Inchi: 1S/C30H46O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3
    • InChI Key: LRRMGPGVHYPBPL-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(=CC=1C(C)(C)C)CCC1C=C(C(=C(C=1)C(C)(C)C)O)C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 438.34998
  • Monoisotopic Mass: 438.349780706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10.1
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46

Phenol,4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1PlusChem
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1PlusChem
1P001NX7-100mg
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A2B Chem LLC
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A2B Chem LLC
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